molecular formula C9H6ClF3O B3390296 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 95727-89-2

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No. B3390296
CAS RN: 95727-89-2
M. Wt: 222.59 g/mol
InChI Key: VBXNXBARORLRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one, commonly known as CTFE, is a halogenated organic compound used in a wide range of scientific applications. CTFE is a colorless liquid with a boiling point of 107.4°C and a molecular weight of 221.52 g/mol. It is synthesized by the reaction of 1-chloro-2-(trifluoromethyl)benzene and ethyl iodide in the presence of a base such as sodium carbonate. CTFE is an important reagent used in organic synthesis and has found numerous applications in scientific research.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one”, is a common feature in many FDA-approved drugs . This group is known to enhance the pharmacological activities of drug molecules . Therefore, “2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one” could potentially be used in the synthesis of new pharmaceuticals .

Agrochemical Applications

Trifluoromethylpyridines, which can be synthesized using “2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one”, are key structural motifs in active agrochemical ingredients . These compounds are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Veterinary Applications

Several trifluoromethylpyridine derivatives are used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Organic Synthesis

“2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one” can be used as a building block in organic synthesis . It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools .

Chemical Research

This compound can be used in chemical research and development . It can be used in the synthesis of other substances .

Analytical Chemistry

“2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one” can be used in analytical chemistry . It can be used in the synthesis of reference compounds for NMR, HPLC, LC-MS, and UPLC analyses .

Mechanism of Action

The mechanism of action of “2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one” is not known due to the lack of available information .

Safety and Hazards

The safety and hazards associated with “2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one” are not known due to the lack of available information .

properties

IUPAC Name

2-chloro-1-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXNXBARORLRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.